1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea 1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Brand Name: Vulcanchem
CAS No.: 941902-37-0
VCID: VC5126086
InChI: InChI=1S/C18H25N3O2/c1-23-12-11-21-13-16(15-9-5-6-10-17(15)21)20-18(22)19-14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H2,19,20,22)
SMILES: COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCC3
Molecular Formula: C18H25N3O2
Molecular Weight: 315.417

1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

CAS No.: 941902-37-0

Cat. No.: VC5126086

Molecular Formula: C18H25N3O2

Molecular Weight: 315.417

* For research use only. Not for human or veterinary use.

1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea - 941902-37-0

Specification

CAS No. 941902-37-0
Molecular Formula C18H25N3O2
Molecular Weight 315.417
IUPAC Name 1-cyclohexyl-3-[1-(2-methoxyethyl)indol-3-yl]urea
Standard InChI InChI=1S/C18H25N3O2/c1-23-12-11-21-13-16(15-9-5-6-10-17(15)21)20-18(22)19-14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H2,19,20,22)
Standard InChI Key LPGDOBWLSXQCKA-UHFFFAOYSA-N
SMILES COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCC3

Introduction

Potential Applications

Urea derivatives are often explored for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound might be investigated for similar applications, given the presence of an indole ring, which is known for its role in various biologically active molecules.

Anticancer Activity

Diaryl ureas have been studied for their antiproliferative effects against cancer cell lines . Although 1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is not specifically mentioned, related compounds might exhibit similar activity due to the indole and urea components.

Other Potential Uses

  • Urease Inhibition: Urea derivatives are known to inhibit urease, an enzyme involved in various pathological conditions . This compound might be evaluated for such activity.

  • Neuroprotective Effects: Indole derivatives have shown neuroprotective properties, suggesting potential applications in neurological disorders.

Synthesis and Characterization

The synthesis of 1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea would likely involve a multi-step process, starting with the preparation of the indole moiety and subsequent coupling with a cyclohexyl isocyanate. Characterization would involve spectroscopic methods like NMR and mass spectrometry.

StepDescription
1. Indole SynthesisPreparation of the indole ring with a 2-methoxyethyl substituent.
2. Isocyanate PreparationSynthesis of cyclohexyl isocyanate.
3. Coupling ReactionReaction between the indole derivative and cyclohexyl isocyanate to form the urea.

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